Aclarubicin hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'aclarubicine est synthétisé par une série de réactions chimiques complexes. L'étape initiale implique la fermentation de Streptomyces galilaeus pour produire de l'aclacinomycine. Elle est suivie de processus d'extraction et de purification, y compris la chromatographie .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate d'aclarubicine implique une fermentation à grande échelle de Streptomyces galilaeus. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'aclarubicine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés par ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools .

4. Applications de recherche scientifique

Le chlorhydrate d'aclarubicine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des antibiotiques anthracyclines.

Biologie : Il est utilisé pour étudier les effets des antibiotiques anthracyclines sur les processus cellulaires.

Industrie : Il est utilisé dans la production d'autres antibiotiques anthracyclines.

5. Mécanisme d'action

Le chlorhydrate d'aclarubicine exerce ses effets en inhibant l'activité de la topoisomérase II, une enzyme impliquée dans la réplication de l'ADN. Cette inhibition entraîne l'accumulation de cassures d'ADN, entraînant finalement la mort cellulaire. De plus, le chlorhydrate d'aclarubicine génère des espèces réactives de l'oxygène, qui contribuent davantage à ses effets cytotoxiques .

Composés similaires :

Doxorubicine : Un autre antibiotique anthracycline utilisé dans le traitement du cancer.

Daunorubicine : Similaire à la doxorubicine, utilisé dans le traitement de la leucémie.

Epirubicine : Un dérivé de la doxorubicine avec un mécanisme d'action similaire.

Unicité : Le chlorhydrate d'aclarubicine est unique en sa capacité à inhiber à la fois la topoisomérase I et II, tandis que les autres anthracyclines ciblent principalement la topoisomérase II. Cette double inhibition peut contribuer à son efficacité accrue dans certains traitements contre le cancer .

Applications De Recherche Scientifique

Aclarubicin hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the mechanisms of anthracycline antibiotics.

Biology: It is used to study the effects of anthracycline antibiotics on cellular processes.

Industry: It is used in the production of other anthracycline antibiotics.

Mécanisme D'action

Aclarubicin hydrochloride exerts its effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. Additionally, this compound generates reactive oxygen species, which further contribute to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Doxorubicin: Another anthracycline antibiotic used in cancer treatment.

Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.

Epirubicin: A derivative of doxorubicin with a similar mechanism of action.

Uniqueness: Aclarubicin hydrochloride is unique in its ability to inhibit both topoisomerase I and II, whereas other anthracyclines primarily target topoisomerase II. This dual inhibition may contribute to its enhanced efficacy in certain cancer treatments .

Activité Biologique

Aclarubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces galilaeus, exhibits significant biological activity primarily as an antineoplastic agent. This compound is utilized in the treatment of various malignancies, including acute non-lymphoblastic leukemia, breast cancer, and pancreatic ductal adenocarcinoma (PDAC). Its mechanisms of action involve intercalation into DNA and inhibition of topoisomerases, leading to disrupted DNA replication and cellular apoptosis.

Aclarubicin exerts its cytotoxic effects through several mechanisms:

- Intercalation into DNA : Aclarubicin binds to DNA strands, disrupting the double helix structure and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and transcription .

- Histone Eviction : Unlike doxorubicin, which induces DNA breaks, aclarubicin primarily causes chromatin damage by evicting histones from heterochromatin regions marked by H3K27me3. This unique mechanism contributes to its cytotoxicity without the typical side effects associated with other anthracyclines .

- Induction of Apoptosis : Studies have shown that aclarubicin activates apoptotic pathways in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .

Efficacy in Cancer Treatment

Recent research highlights the superior efficacy of aclarubicin compared to other chemotherapeutic agents. In a study involving patient-derived low-passage PDAC cell lines, aclarubicin demonstrated potent antitumor activity at doses lower than peak serum concentrations typically observed during treatment. The drug was particularly effective in combination with gemcitabine, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Comparative Antitumor Activity

The following table summarizes the comparative antitumor activity of aclarubicin against other chemotherapeutic agents in various studies:

| Drug | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Aclarubicin | PC25 | 0.5 | High |

| Doxorubicin | PC25 | 2.0 | Moderate |

| Gemcitabine | PC25 | 1.0 | Low |

| Aclarubicin + Gemcitabine | PC25 | 0.2 | Synergistic |

| Aclarubicin | BXPC-3 | 0.3 | High |

| Doxorubicin | BXPC-3 | 1.5 | Moderate |

Case Studies and Clinical Applications

Aclarubicin has been investigated in various clinical settings:

- Acute Non-Lymphoblastic Leukemia : In clinical trials, patients receiving aclarubicin as part of combination therapy showed improved remission rates compared to those treated with standard regimens alone.

- Breast Cancer : Aclarubicin has been used effectively in treating advanced breast cancer, particularly in cases resistant to first-line therapies.

- Pancreatic Cancer : The combination of aclarubicin with gemcitabine has shown promise in enhancing treatment efficacy for PDAC patients who typically exhibit resistance to conventional therapies .

Side Effects and Toxicity

While aclarubicin is associated with reduced cardiotoxicity compared to other anthracyclines like doxorubicin, it can still cause adverse effects such as nausea, vomiting, and myelosuppression. These side effects necessitate careful monitoring during treatment .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for assessing the purity and related substances in Aclarubicin hydrochloride?

this compound purity is typically evaluated using reversed-phase liquid chromatography (HPLC) with a mobile phase comprising water, acetonitrile, ethanol, and phosphoric acid (pH 3.6). Key parameters include system suitability (resolution ≥ 1.5 between aclarubicin and related compounds like aklavinone), peak symmetry (0.7–1.2), and detection limits (0.1% for impurities). Specific thresholds for related substances, such as ≤0.2% for aklavinone and ≤1.5% for 1-deoxypyrromycin, are enforced .

Q. How should this compound solutions be prepared and stored to ensure stability during experiments?

Dissolve this compound in water or methanol (1:200 w/v) for short-term use. For long-term storage, lyophilized powder should be kept at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as degradation products (e.g., aclacinomycin S1) may form, impacting experimental reproducibility .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include optical rotation ([α]²⁰D: -146° to -162°), pH (5.5–6.5 in aqueous solution), and solubility (clear yellow solution at 10 mg/mL in water). Heavy metal contamination must be ≤20 ppm, verified via Method 2 of USP <1.07> .

Q. How is this compound characterized for identity and structural integrity?

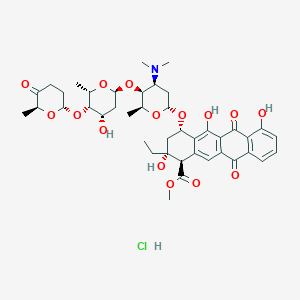

Use UV-Vis spectroscopy (λmax 230–250 nm for anthraquinone moiety) and chloride ion testing (qualitative response to AgNO3). Confirm molecular identity via HPLC retention time matching with reference standards and mass spectrometry (MW: 848.33 g/mol, C₄₂H₅₄ClNO₁₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values of this compound across studies?

Discrepancies often arise from variations in cell lines, assay conditions (e.g., exposure time, serum concentration), or impurity profiles. Standardize protocols using validated reference materials (e.g., Aclarubicin RS) and cross-validate results with orthogonal methods like clonogenic assays. Critical evaluation of raw data (e.g., dose-response curves) and adherence to OECD guidelines for cytotoxicity testing improve comparability .

Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?

Use immunocompetent murine models (e.g., DBA/2 mice with P-388 leukemia) to evaluate tumor growth inhibition. Intraperitoneal administration (0.75–6 mg/kg/day for 10 days) shows dose-dependent efficacy. Monitor cardiotoxicity (a common anthracycline side effect) via echocardiography and histopathology. Include control groups receiving equivalent DMSO volumes to account for solvent effects .

Q. How can researchers optimize the synthesis of this compound to minimize genotoxic impurities?

Employ process analytical technology (PAT) to monitor intermediates like 1-deoxypyrromycin. Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization) and validate impurity removal via LC-MS. Strict control of reaction pH (5.5–6.5) and temperature (20–25°C) reduces side-product formation .

Q. What strategies mitigate conflicting data on this compound’s mechanism of action in solid vs. hematological tumors?

Conduct comparative transcriptomic profiling (RNA-seq) of treated tumor cells to identify context-dependent pathways. Use isoform-specific inhibitors (e.g., TOP2A vs. TOP2B) to dissect DNA topoisomerase II inhibition effects. Validate findings in 3D tumor spheroids to better mimic in vivo microenvironments .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

Implement quality-by-design (QbD) principles during manufacturing. Perform rigorous batch testing for related substances (HPLC), water content (Karl Fischer titration; ≤3%), and residual solvents (GC-MS). Correlate physicochemical data with in vitro cytotoxicity (e.g., CCK-8 assays) to establish acceptance criteria .

Q. What are the best practices for reproducing pharmacokinetic data of this compound in preclinical models?

Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Account for species-specific metabolism by including metabolite identification (e.g., aclarubicinol) and protein binding studies. Standardize sampling times (0.5, 1, 2, 4, 8, 24 hr post-dose) and use non-compartmental analysis (WinNonlin) for consistency .

Q. Methodological Resources

Propriétés

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSMIBXCRZTVML-PCCPLWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54ClNO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046658 | |

| Record name | Aclarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75443-99-1 | |

| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aclarubicin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclarubicin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACLARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.